molecular formula C7H5Br2NO2 B1283382 1-Bromo-2-(bromomethyl)-3-nitrobenzene CAS No. 58579-54-7

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Cat. No. B1283382
Key on ui cas rn: 58579-54-7
M. Wt: 294.93 g/mol
InChI Key: JCBTXEUYUWGIMU-UHFFFAOYSA-N
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Patent
USRE031617

Procedure details

To a solution of 57.4 g (0.27 mole) of 2-bromo-6-nitro toluene in 800 ml of carbon tetrachloride was added 52.0 g (0.29 mole) of N-bromosuccinimide and 2.5 g of benzoyl peroxide. The mixture was heated to reflux for 64 hr., cooled and filtered. Removal of the solvent in vacuo afforded 86.1 g of a viscous oil. Purification was effected by washing through alumina (CCl4 /ether) and crystallization from ethyl alcohol; mp 61.5°-63°.
Quantity
57.4 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][Br:12]

Inputs

Step One
Name
Quantity
57.4 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
52 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
2.5 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 64 hr
Duration
64 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CBr)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 86.1 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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